molecular formula C21H26BrN5O2 B2606933 9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-37-0

9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2606933
CAS No.: 876151-37-0
M. Wt: 460.376
InChI Key: PEVUJGZPKPARED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of purine derivatives. This compound features a unique structure characterized by a bromophenyl group, an isopentyl chain, and a tetrahydropyrimido[2,1-f]purine core. Its intricate molecular architecture makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopentyl chain, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group or further reducing it to a cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Phenyl or cyclohexyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is investigated for its potential as a pharmacophore. Its purine core is a common motif in many biologically active molecules, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising candidate for the development of new drugs. Research is ongoing to determine its efficacy and safety in clinical settings.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored electronic, optical, or mechanical properties, making it valuable in fields such as electronics and materials science.

Mechanism of Action

The mechanism of action of 9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application.

    Enzymes: The compound may act as an inhibitor or activator of certain enzymes, altering their activity and thereby affecting various biochemical pathways.

    Receptors: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

    Nucleic Acids: The purine core allows for potential interactions with nucleic acids, affecting processes such as DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    9-Phenyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Lacks the bromine atom, which may affect its reactivity and biological activity.

    9-(4-Chlorophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.

    9-(4-Methylphenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Features a methyl group, which may influence its steric and electronic properties.

Uniqueness

The presence of the bromophenyl group in 9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione imparts unique reactivity and potential biological activity. Bromine atoms are known to influence the electronic properties of aromatic rings, making this compound distinct in its class and potentially more versatile in its applications.

Properties

IUPAC Name

9-(4-bromophenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN5O2/c1-13(2)9-10-25-19(28)17-18(24(4)21(25)29)23-20-26(11-14(3)12-27(17)20)16-7-5-15(22)6-8-16/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVUJGZPKPARED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.